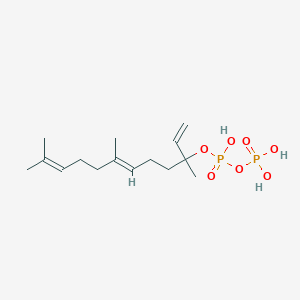
Nerolidyl diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nerolidyl diphosphate is a polyprenyl diphosphate. It derives from a nerolidol.
Scientific Research Applications
Pharmaceutical Applications
Nerolidyl diphosphate has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an antimicrobial agent.
Anticancer Properties
Recent studies have indicated that nerolidol exhibits notable anticancer activity. For instance, research on bladder carcinoma cell lines revealed that nerolidol induces cytotoxicity through mechanisms involving endoplasmic reticulum stress and reactive oxygen species production. The activation of MAPK pathways was also noted to play a crucial role in its anticancer effects .
Case Study: Bladder Cancer Treatment
- Objective : To assess the cytotoxic effects of nerolidol on bladder carcinoma cells.
- Findings : Nerolidol treatment led to reduced cell viability and increased levels of ER stress markers. It was suggested that nerolidol could serve as a promising candidate for bladder cancer therapy .
Antimicrobial Activity
Nerolidol has been demonstrated to possess antimicrobial properties against various pathogens, including resistant strains of bacteria. Studies have shown that nerolidol can inhibit the growth of Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents .
Case Study: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial effects of nerolidol.
- Findings : Nerolidol exhibited potent antibacterial activity against multiple strains, highlighting its potential as a natural preservative in food and pharmaceutical industries .
Agrochemical Applications
In the agrochemical sector, this compound plays a pivotal role in the synthesis of insecticides and fungicides.
Insecticidal Properties
The compound is involved in the biosynthesis of various sesquiterpenes that exhibit insecticidal properties. Its derivatives are being explored for use in eco-friendly pest control solutions.
Case Study: Insecticide Development
- Objective : To investigate the insecticidal properties of nerolidyl derivatives.
- Findings : Certain derivatives showed high efficacy against specific pest species, indicating their potential as sustainable alternatives to synthetic insecticides .
Biotechnological Applications
This compound is utilized in biotechnology for metabolic engineering and synthetic biology applications.
Metabolic Engineering
This compound serves as an important substrate for engineered microorganisms designed to produce valuable terpenes and other metabolites. This application is vital for producing biofuels and pharmaceuticals sustainably.
Case Study: Terpene Production
- Objective : To enhance terpene production through metabolic engineering using this compound.
- Findings : Engineered strains demonstrated increased yields of desired terpenes when supplied with this compound, showcasing its utility in biotechnological processes .
Summary Table of Applications
Properties
CAS No. |
40716-67-4 |
|---|---|
Molecular Formula |
C15H28O7P2 |
Molecular Weight |
382.33 g/mol |
IUPAC Name |
phosphono [(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-6-15(5,21-24(19,20)22-23(16,17)18)12-8-11-14(4)10-7-9-13(2)3/h6,9,11H,1,7-8,10,12H2,2-5H3,(H,19,20)(H2,16,17,18)/b14-11+ |
InChI Key |
SDXCRASCLFBFND-SDNWHVSQSA-N |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















